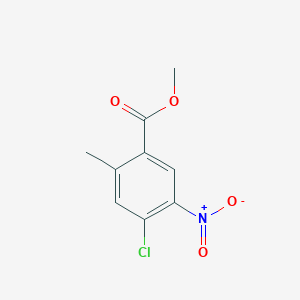

Methyl 4-chloro-2-methyl-5-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-2-methyl-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-5-3-7(10)8(11(13)14)4-6(5)9(12)15-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWINPPGAOTYOJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for Methyl 4 Chloro 2 Methyl 5 Nitrobenzoate

Synthesis of Precursor Carboxylic Acids: 4-Chloro-2-methyl-5-nitrobenzoic Acid

The immediate precursor to the target ester is 4-chloro-2-methyl-5-nitrobenzoic acid. The most direct synthetic route to this precursor involves the electrophilic aromatic substitution, specifically nitration, of 4-chloro-2-methylbenzoic acid. The success of this reaction hinges on the directing effects of the substituents already present on the aromatic ring.

Nitration Reactions in Aromatic Systems

Nitration is a fundamental process in organic chemistry for introducing a nitro group (-NO₂) onto an aromatic ring. The reaction typically employs a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) truman.edu. The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the formation of the nitronium ion patsnap.com.

The position of the incoming nitro group is determined by the electronic properties of the substituents already on the benzene (B151609) ring. Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as ortho-, para-, or meta-directing.

In the case of the starting material, 4-chloro-2-methylbenzoic acid, there are three substituents to consider:

-CH₃ (methyl group): An activating group that directs incoming electrophiles to the ortho and para positions.

-Cl (chloro group): A deactivating group that, due to its lone pairs of electrons, directs incoming electrophiles to the ortho and para positions.

-COOH (carboxylic acid group): A deactivating group that directs incoming electrophiles to the meta position.

For the nitration of 4-chloro-2-methylbenzoic acid, the directing effects of the three groups converge. The methyl group at position 2 directs to positions 3 and 5 (ortho and para, respectively). The chloro group at position 4 also directs to positions 3 and 5 (both ortho). The carboxylic acid group at position 1 directs to positions 3 and 5 (both meta). The strong agreement among these directing effects, particularly for position 5, makes the nitration of 4-chloro-2-methylbenzoic acid a regioselective method for producing the desired 4-chloro-2-methyl-5-nitrobenzoic acid precursor. A patent for a related synthesis confirms that nitration of a 4-chloro-2-methylphenyl derivative indeed results in substitution at the 5-position google.com. Reaction conditions typically require careful temperature control, as higher temperatures can lead to the formation of dinitrated byproducts orgsyn.orgweebly.com.

Chlorination and Methylation Strategies on Aromatic Substrates

The starting material, 4-chloro-2-methylbenzoic acid, can be synthesized through several established routes in aromatic chemistry. A common strategy begins with toluene (methylbenzene). Toluene can undergo Friedel-Crafts alkylation for the methylation step, followed by chlorination. Subsequent oxidation of the methyl group, for instance using potassium permanganate, would yield the carboxylic acid functionality quora.comquora.com. The order of these steps is crucial to ensure the correct substitution pattern due to the directing effects of the groups being added.

Esterification Protocols for Methyl 4-chloro-2-methyl-5-nitrobenzoate Formation

Once the precursor, 4-chloro-2-methyl-5-nitrobenzoic acid, is obtained, the final step is its conversion to the methyl ester. This is typically achieved through esterification, a reaction that can be catalyzed by either acid or base.

Acid-Catalyzed Esterification Approaches (e.g., using sulfuric acid)

The most common acid-catalyzed esterification is the Fischer-Speier esterification, or simply Fischer esterification. This equilibrium reaction involves heating the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid patsnap.comcerritos.edu. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol patsnap.comcerritos.edu. To drive the equilibrium toward the ester product, an excess of the alcohol is often used, and the water formed during the reaction can be removed cerritos.edu.

This method is widely applicable to substituted benzoic acids. For example, the synthesis of various substituted nitrobenzoate esters has been successfully achieved using sulfuric acid as the catalyst with methanol or other alcohols chemicalbook.comusm.mytruman.edubond.edu.aumdpi.com. The reaction yields can be influenced by factors such as reaction time, temperature, and the steric hindrance of the reactants researchgate.net.

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ | Microwave, 130°C, 15 min | ~90% | usm.myresearchgate.net |

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | Methanol | H₂SO₄ | 65°C, 7 h | Not specified | chemicalbook.com |

| 4-Amino-3-nitrobenzoic acid | Methanol | H₂SO₄ | Reflux, 1 h | Workable yield | bond.edu.au |

| 3-Nitrobenzoic acid | Methanol | H₂SO₄ | Reflux | Not specified | truman.edu |

Base-Mediated Esterification Reactions (e.g., using K₂CO₃ and Me₂SO₄)

An alternative to acid-catalyzed methods is base-mediated esterification. This approach is particularly useful for substrates that may be sensitive to strong acids. A common procedure involves deprotonating the carboxylic acid with a base, such as potassium carbonate (K₂CO₃), to form a carboxylate salt. This salt then acts as a nucleophile, attacking an alkylating agent like dimethyl sulfate (Me₂SO₄) in an Sₙ2 reaction to form the methyl ester researchgate.netnih.gov.

This method has been explicitly documented for the synthesis of methyl 5-chloro-2-nitrobenzoate, a structurally similar compound nih.gov. In that procedure, 5-chloro-2-nitrobenzoic acid was refluxed with potassium carbonate and dimethyl sulfate in acetone to afford the corresponding methyl ester nih.gov. This protocol avoids the use of strong mineral acids and the need to manage the reaction equilibrium associated with Fischer esterification. While potassium carbonate is a common choice, other bases like sodium bicarbonate have also been used in conjunction with dimethyl sulfate for esterifying various carboxylic acids researchgate.netias.ac.in.

| Carboxylic Acid | Base | Alkylating Agent | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| 5-Chloro-2-nitrobenzoic acid | K₂CO₃ | Me₂SO₄ (Dimethyl sulfate) | Acetone | Reflux, 30 min | nih.gov |

Solvent Selection and Its Impact on Esterification Efficiency

The choice of solvent plays a critical role in the efficiency of esterification reactions. In Fischer esterification, the alcohol reactant (methanol) is often used in large excess, allowing it to serve as both the solvent and a reagent. This high concentration of alcohol helps to shift the reaction equilibrium towards the products cerritos.edu. In other cases, inert co-solvents may be used. Polar solvents can be beneficial as they help to dissolve the carboxylic acid and the acid catalyst, potentially increasing the reaction rate patsnap.com. However, the solvent must be chosen carefully to avoid unwanted side reactions.

For base-mediated esterifications, polar aprotic solvents like acetone are often preferred nih.govias.ac.in. Acetone is effective at dissolving the carboxylate salt intermediate without participating in the reaction itself. In studies using dimethyl carbonate as the methylating agent, dimethyl sulfoxide (DMSO) has been shown to be an effective solvent when used with a potassium carbonate catalyst organic-chemistry.org. The polarity of the solvent can directly correlate with the rate of reaction, although the ideal solvent depends on the specific esterification method and substrates involved researchgate.netresearchgate.net.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of this compound, a key intermediate in various chemical manufacturing processes, relies on precise control over reaction parameters to maximize product yield and minimize the formation of impurities. The nitration of a suitable precursor, such as methyl 4-chloro-2-methylbenzoate, is a highly exothermic reaction where selectivity is paramount. ewadirect.com Optimization studies focus on several key variables, including temperature, pressure, catalyst systems, and reaction duration.

Temperature and Pressure Profile Studies

Temperature is a critical parameter in the nitration of aromatic compounds. Due to the strong exothermic nature of the reaction, inadequate temperature control can lead to runaway reactions and the formation of undesirable byproducts, including dinitrated species or oxidized impurities. ewadirect.comethernet.edu.et

Industrial processes for similar aromatic nitrations often employ carefully controlled low temperatures to enhance selectivity. For instance, in the nitration of a related precursor, 4-chloro-2-methylphenyl methanesulfonate, the reaction is conducted at approximately 0°C to achieve a high yield of the desired 5-nitro isomer. google.com Maintaining the temperature in a narrow range, such as 15 to 17°C, has also been shown to prevent the formation of by-products during the nitration of 4-chloro-2-methyl-phenyl-benzenesulfonate. google.com

The relationship between temperature and reaction rate is a key consideration. While lower temperatures favor selectivity, they also decrease the reaction rate, potentially requiring longer processing times. Conversely, elevated temperatures can accelerate the reaction but often at the cost of reduced selectivity and increased risk. Studies on toluene nitration show that increasing the temperature from 25°C to 60°C can double the initial reaction rate. nih.gov

Pressure is typically less of a critical variable in standard liquid-phase mixed-acid nitration unless operating at temperatures that would cause the solvent or reactants to boil. However, in certain high-temperature nitration processes, elevated pressure is necessary to maintain the liquid phase. nih.gov For most syntheses related to this compound, reactions are conducted at atmospheric pressure with a focus on rigorous temperature management.

Table 1: Effect of Temperature on Nitration of Related Aromatic Compounds

| Precursor | Nitrating Agent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-chloro-2-methylphenyl methanesulfonate | H₂SO₄/HNO₃ | 0 | 130 min | 95 | google.com |

| 4-chloro-2-methyl-phenyl-benzenesulfonate | H₂SO₄/HNO₃ | 15-17 | 2 hours | >90 | google.com |

Catalyst Loading and Ligand Effects

The most common method for aromatic nitration involves a mixture of concentrated nitric acid and sulfuric acid. In this system, sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. masterorganicchemistry.com The concentration, or loading, of sulfuric acid is therefore a crucial factor influencing the reaction rate. The kinetics of nitration are strongly dependent on the concentration of sulfuric acid, which governs the generation of the nitronium ion. nih.gov

While traditional mixed acid remains prevalent, research into alternative catalysts aims to improve safety and environmental outcomes. Solid acid catalysts, such as zeolites (e.g., H-beta), and metal-modified montmorillonite clays have been investigated for aromatic nitration. researchgate.net These catalysts can offer advantages like easier separation from the reaction mixture and potential for reuse. MoO₃–SiO₂ composite catalysts have also demonstrated good activity and reusability for the nitration of various aromatic compounds under non-acidic conditions using N₂O₅. researchgate.net

In the context of this compound synthesis, optimization would involve adjusting the ratio of sulfuric acid to nitric acid and the substrate to achieve the optimal balance between reaction rate and selectivity. The "ligand effects" are less relevant in traditional mixed-acid nitration but become significant when metal-based catalysts are employed, where the ligand attached to the metal center can influence the catalyst's activity and selectivity. acs.org

Reaction Time Optimization

Reaction time is a key variable that must be optimized to ensure the complete conversion of the starting material while preventing the formation of degradation products or subsequent unwanted reactions. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is standard practice. nih.govrsc.org

For nitration reactions, the optimal time can vary significantly based on other conditions like temperature and catalyst concentration. In the synthesis of a related compound, a reaction time of 2 hours at 15°C was sufficient for high conversion. google.com In another synthesis involving esterification, a precursor to a similar nitrobenzoate, the reaction was heated at reflux for 30 minutes. nih.gov Optimization studies on other organic reactions have shown that prolonged reaction times can sometimes decrease selectivity due to the formation of side products. scielo.br Therefore, the reaction should be quenched once the maximum concentration of the desired product is achieved.

Table 2: Representative Reaction Times for Related Synthetic Steps

| Reaction Type | Substrate | Conditions | Time | Outcome | Reference |

|---|---|---|---|---|---|

| Nitration | 4-chloro-2-methyl-phenyl-benzenesulfonate | 15°C, H₂SO₄/HNO₃ | 2 hours | High Yield | google.com |

| Nitration | 4-nitrophenol (model) | 25°C, NaBH₄, mpg-C₃N₄@Pa@Ni catalyst | 2 min | High Yield | rsc.org |

Purification Techniques for this compound

After the synthesis, the crude product mixture contains the desired this compound, unreacted starting materials, the acid catalyst, and isomeric byproducts. Effective purification is essential to obtain the compound at the required purity. The primary methods employed are recrystallization and chromatographic separation.

Recrystallization Methodologies

Recrystallization is a widely used and effective technique for purifying solid organic compounds. The method relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. The selection of an appropriate solvent is the most critical step. An ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point, and it should not react with the compound.

For nitrobenzoate esters and related nitroaromatic compounds, alcohols such as methanol and ethanol are commonly used for recrystallization. google.comgoogle.com For example, 4-chloro-2-methyl-5-nitro-phenyl-methanesulfonate, a structurally similar intermediate, is purified by recrystallization from ethanol. google.com In another case, crude methyl nitrobenzoate isomers are treated with ice-cold methanol to dissolve and remove unwanted ortho-isomers and other impurities, leaving the less soluble desired product as a solid. google.com The general procedure involves dissolving the crude solid in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, which are then isolated by filtration.

Chromatographic Separation Techniques

When recrystallization is insufficient to separate closely related isomers or impurities, chromatographic techniques are employed. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Liquid Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating isomers of nitroaromatic compounds. For the analysis of a related isomer, Methyl 4-chloro-2-nitrobenzoate, a reverse-phase (RP) HPLC method has been developed. sielc.com This method utilizes a C18-type column (Newcrom R1) with a mobile phase consisting of acetonitrile and water, with phosphoric acid as an additive. sielc.com Such methods are scalable and can be adapted for preparative separation to isolate larger quantities of the pure compound.

Table 3: Example HPLC Conditions for Separation of a Related Isomer

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |

| Application | Analytical and Preparative Separation | sielc.com |

Gas Chromatography (GC): Gas chromatography, often coupled with a mass spectrometer (GC-MS), is highly effective for the trace-level analysis of volatile impurities, including potential genotoxic isomers that may form during synthesis. A GC-MS method was developed for determining seven potential impurities in a drug substance, including isomers like Methyl-2-bromomethyl-5-nitrobenzoate. amazonaws.com The separation was achieved on a fused silica capillary column (SPB-1) with a dimethyl polysiloxane stationary phase. amazonaws.com While primarily an analytical technique, the data from GC analysis can guide the optimization of purification processes.

Green Chemistry Approaches in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for various chemical compounds, including intermediates like this compound. Green chemistry principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. researchgate.netorganic-chemistry.orgmdpi.com While specific green synthesis protocols for this compound are not extensively documented in dedicated publications, the application of established green chemistry methodologies to its plausible synthetic pathway offers significant potential for environmental and safety improvements over traditional methods.

A plausible synthetic route to this compound likely involves two key steps: the nitration of a substituted chlorotoluene precursor followed by the esterification of the resulting benzoic acid. Green chemistry approaches can be applied to each of these stages.

The traditional nitration of aromatic compounds typically employs a hazardous mixture of concentrated nitric acid and sulfuric acid, which generates significant acidic waste and poses safety risks. nih.govscispace.com Green alternatives to this process focus on milder and more selective nitrating agents, as well as the use of solid acid catalysts to replace corrosive liquid acids. researchgate.netscispace.com

Several greener nitration systems have been developed for aromatic compounds, which could be adapted for the synthesis of 4-chloro-2-methyl-5-nitrobenzoic acid, the precursor to the target ester. These methods aim to reduce the environmental impact by using less corrosive reagents and minimizing waste.

One promising approach involves the use of inorganic nitrates, such as calcium nitrate or copper nitrate, often in conjunction with a less hazardous acid like acetic acid. gordon.edu Microwave or ultrasonic irradiation can be employed to enhance the reaction rate, often leading to higher yields in shorter reaction times and with lower energy consumption. gordon.edunih.gov Another innovative and environmentally benign method is the use of solid-supported nitrating agents, where inorganic nitrates are adsorbed onto silica gel. researchgate.net This approach simplifies the work-up procedure and allows for the potential recycling of the solid support.

Electrochemical methods for nitration are also gaining attention as a sustainable alternative. rsc.org These processes can generate the nitrating species in situ from less hazardous nitrogen sources, thereby avoiding the direct use of concentrated nitric acid.

The subsequent step in the synthesis is the esterification of 4-chloro-2-methyl-5-nitrobenzoic acid to yield this compound. The classical Fischer esterification, while widely used, typically requires a large excess of the alcohol (methanol in this case) and a strong acid catalyst, leading to potential waste streams. study.com

Green approaches to esterification focus on the use of solid acid catalysts, such as zeolites or ion-exchange resins. These catalysts are easily separable from the reaction mixture, can often be regenerated and reused, and are less corrosive than liquid acids. Enzymatic catalysis also presents a highly selective and environmentally friendly option, operating under mild reaction conditions.

The table below summarizes potential green chemistry approaches applicable to the synthesis of this compound, comparing them with traditional methods.

| Synthetic Step | Traditional Method | Potential Green Chemistry Approach | Anticipated Benefits |

| Nitration of 4-chloro-2-methylphenol derivative | Concentrated Nitric Acid and Sulfuric Acid | Use of inorganic nitrates (e.g., Ca(NO₃)₂) with acetic acid, potentially with microwave or ultrasonic assistance. gordon.edu | Avoids highly corrosive mixed acids, reduces acidic waste, potentially improves regioselectivity and energy efficiency. |

| Solid-supported nitrating agents (e.g., nitrates on silica gel). researchgate.net | Simplifies catalyst removal and potential for recycling, milder reaction conditions. | ||

| Electrochemical nitration. rsc.org | In-situ generation of nitrating species from safer nitrogen sources, reduces hazardous reagent handling. | ||

| Esterification of 4-chloro-2-methyl-5-nitrobenzoic acid | Fischer esterification with excess methanol and a strong acid catalyst (e.g., H₂SO₄). study.com | Use of solid acid catalysts (e.g., zeolites, ion-exchange resins). | Easy catalyst separation and reuse, reduced corrosivity and waste. |

| Enzymatic catalysis. | High selectivity, mild reaction conditions, biodegradable catalyst. |

By integrating these green chemistry principles into the synthesis of this compound, it is possible to develop a more sustainable and environmentally responsible manufacturing process. Further research and development are necessary to optimize these greener routes for industrial-scale production.

Chemical Reactivity and Transformative Chemistry of Methyl 4 Chloro 2 Methyl 5 Nitrobenzoate

Nucleophilic Aromatic Substitution Reactions at the C-Cl Position

The chlorine atom in Methyl 4-chloro-2-methyl-5-nitrobenzoate is susceptible to displacement by various nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction proceeds through a two-step addition-elimination sequence, initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This forms a resonance-stabilized negative intermediate, known as a Meisenheimer complex. The negative charge is effectively delocalized by the ortho-ester and para-nitro groups. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The rate of these reactions is significantly enhanced by the presence of these electron-withdrawing groups. researchgate.netdss.go.th

Amination Reactions

The activated C-Cl bond readily undergoes substitution by amine nucleophiles. Reactions with primary and secondary amines, such as piperidine or other cyclic secondary amines, are expected to proceed under moderate conditions to yield the corresponding N-substituted 4-amino-2-methyl-5-nitrobenzoate derivatives. Kinetic studies on similar substrates, like 4-chloro-2-nitrophenyl benzoates, show that the reaction mechanism involves a stepwise pathway where the basicity of the amine plays a crucial role. byjus.comyoutube.com For highly basic amines, the breakdown of the Meisenheimer intermediate can become the rate-determining step.

Table 1: Representative Amination Reactions at the C-Cl Position

Note: The following table illustrates expected outcomes based on established SNAr principles for activated aryl halides, as specific experimental data for the title compound is not widely published.

| Nucleophile | Expected Product | Typical Solvent | Typical Conditions |

|---|---|---|---|

| Ammonia (aq.) | Methyl 4-amino-2-methyl-5-nitrobenzoate | Ethanol or DMSO | Elevated temperature and pressure |

| Piperidine | Methyl 2-methyl-5-nitro-4-(piperidin-1-yl)benzoate | Acetonitrile or DMF | Room temperature to 80 °C |

| Aniline (B41778) | Methyl 2-methyl-5-nitro-4-(phenylamino)benzoate | DMF or NMP | 100-150 °C, often with a mild base (e.g., K2CO3) |

Hydroxylation and Alkoxylation Pathways

Hydroxylation can be achieved by reacting the substrate with strong bases like sodium or potassium hydroxide in an aqueous medium, typically at elevated temperatures, to produce Methyl 4-hydroxy-2-methyl-5-nitrobenzoate.

Similarly, alkoxylation occurs when the compound is treated with alkoxides, such as sodium methoxide or sodium ethoxide. These reactions, often part of the Williamson ether synthesis, are efficient for activated aryl halides. nih.govambeed.com The reaction with sodium methoxide, for instance, would yield Methyl 4-methoxy-2-methyl-5-nitrobenzoate. The choice of the corresponding alcohol as the solvent is common for these transformations. google.com

Table 2: Representative Hydroxylation and Alkoxylation Reactions

Note: The following table illustrates expected outcomes based on established SNAr principles for activated aryl halides.

| Nucleophile | Expected Product | Typical Solvent | Typical Conditions |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Methyl 4-hydroxy-2-methyl-5-nitrobenzoate | Water/Dioxane | Reflux |

| Sodium Methoxide (NaOMe) | Methyl 4-methoxy-2-methyl-5-nitrobenzoate | Methanol | Room temperature to reflux |

| Sodium Ethoxide (NaOEt) | Methyl 4-ethoxy-2-methyl-5-nitrobenzoate | Ethanol | Room temperature to reflux |

Thiolation Reactions

Due to the high nucleophilicity of sulfur, thiols and thiolates are excellent nucleophiles for SNAr reactions. Treatment of this compound with reagents like sodium hydrosulfide (NaSH) or various thiolates (e.g., sodium thiophenoxide) would lead to the formation of the corresponding 4-thioether derivatives. These reactions are generally fast and efficient for activated aryl chlorides.

Table 3: Representative Thiolation Reactions

Note: The following table illustrates expected outcomes based on established SNAr principles for activated aryl halides.

| Nucleophile | Expected Product | Typical Solvent | Typical Conditions |

|---|---|---|---|

| Sodium Hydrosulfide (NaSH) | Methyl 4-mercapto-2-methyl-5-nitrobenzoate | DMF or Ethanol | Room temperature |

| Sodium Thiophenoxide (NaSPh) | Methyl 2-methyl-5-nitro-4-(phenylthio)benzoate | DMF or Methanol | Room temperature |

Reduction Chemistry of the Nitro Functional Group

The nitro group is highly susceptible to reduction, offering a pathway to various nitrogen-containing functionalities. The transformation can be controlled to yield either the fully reduced amino group or partially reduced intermediates.

Catalytic Hydrogenation to Amino Derivatives

The most common transformation of the nitro group is its complete reduction to a primary amine (aniline derivative). This is typically accomplished through catalytic hydrogenation. Various catalyst systems are effective for this purpose.

Palladium on Carbon (Pd/C): This is a widely used and efficient catalyst for the hydrogenation of nitro groups under hydrogen gas pressure.

Raney Nickel: This catalyst is also highly effective and is often preferred for substrates containing aryl halides. It can exhibit greater chemoselectivity, reducing the nitro group without causing significant hydrodehalogenation (reductive cleavage of the C-Cl bond).

Other Reagents: Metal-acid systems, such as iron (Fe) or tin(II) chloride (SnCl₂) in acidic media, can also be employed for this reduction.

Successful reduction yields Methyl 5-amino-4-chloro-2-methylbenzoate, a valuable synthetic intermediate.

Table 4: Common Conditions for Catalytic Hydrogenation of Nitro Group

| Catalyst/Reagent | Hydrogen Source | Typical Solvent | General Conditions |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H2 gas | Methanol, Ethanol, Ethyl Acetate | 1-5 atm H2, Room temperature |

| Raney Nickel | H2 gas or Hydrazine | Methanol, Ethanol | 1-10 atm H2, Room temperature to 50 °C |

| Iron (Fe) powder | Acetic Acid or NH4Cl | Ethanol/Water | Reflux |

| Tin(II) Chloride (SnCl2) | HCl | Ethanol | Room temperature to reflux |

Selective Reduction to Hydroxylamino or Azoxy Intermediates

Under carefully controlled conditions, the reduction of the nitro group can be halted at intermediate stages. The reduction proceeds via nitroso and hydroxylamine intermediates. Condensation between the nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates leads to the formation of an azoxy (R-N=N⁺(-O⁻)-R) compound.

Methods to achieve selective reduction include:

Catalytic Methods: Using specific catalysts or modifying reaction conditions (e.g., temperature, pressure, additives) can favor the formation of intermediates. For example, certain photocatalytic systems using graphitic carbon nitride (g-C₃N₄) have shown high selectivity for azoxy compounds from nitroaromatics. byjus.com

Electrochemical Reduction: The reduction potential can be precisely controlled in electrochemical methods to selectively form azoxy or azo products over the fully reduced amine. youtube.com

Stoichiometric Reagents: Reagents such as zinc dust in the presence of ammonium chloride are classically used to reduce nitroarenes to the corresponding hydroxylamines.

These partial reduction products are themselves useful intermediates for the synthesis of more complex molecules.

Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction type for aromatic compounds. masterorganicchemistry.com The feasibility and regioselectivity of such reactions on the benzoate ring of this compound are determined by the combined electronic effects of the existing substituents: -COOCH₃, -CH₃, -Cl, and -NO₂.

The substituents have the following directing effects:

-CH₃ (methyl): Activating, ortho, para-director.

-Cl (chloro): Deactivating, ortho, para-director.

-COOCH₃ (methyl ester): Deactivating, meta-director. rsc.org

-NO₂ (nitro): Strongly deactivating, meta-director. aiinmr.com

The benzene (B151609) ring in this compound is significantly deactivated due to the presence of three electron-withdrawing groups (-Cl, -COOCH₃, -NO₂). Electrophilic substitution, therefore, would require harsh reaction conditions. The two available positions for substitution are C3 and C6.

| Position | Directing Effects of Substituents | Overall Likelihood of Substitution |

| C3 | Ortho to -CH₃ (favorable), Ortho to -Cl (favorable), Meta to -COOCH₃ (favorable), Meta to -NO₂ (favorable) | Most Likely Site: All existing groups direct an incoming electrophile to this position. |

| C6 | Ortho to -COOCH₃ (unfavorable), Ortho to -NO₂ (unfavorable), Meta to -CH₃ (unfavorable), Meta to -Cl (unfavorable) | Very Unlikely Site: Sterically hindered and electronically disfavored by all groups. |

Halogenation, such as bromination or chlorination, is a typical EAS reaction that introduces a halogen atom onto the aromatic ring. This reaction is generally carried out in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.org

For this compound, halogenation would be expected to occur at the C3 position, as it is the only position electronically favored by the directing effects of all four existing substituents. However, the strong deactivation of the ring means that the reaction would likely be very slow and require forcing conditions, which could risk decomposition of the starting material.

Further nitration (using a mixture of concentrated nitric and sulfuric acids) or sulfonation (using fuming sulfuric acid) on the already substituted ring is highly improbable under standard conditions. masterorganicchemistry.com The presence of two meta-directing deactivating groups (-COOCH₃ and -NO₂) and another deactivating group (-Cl) makes the ring extremely electron-deficient and thus unreactive toward further electrophilic attack. weebly.com The nitronium ion (NO₂⁺) and sulfur trioxide (SO₃), the electrophiles in nitration and sulfonation respectively, are not potent enough to react with such a heavily deactivated system. aiinmr.commasterorganicchemistry.com Attempting these reactions under very harsh conditions would likely lead to oxidation and degradation of the molecule rather than the desired substitution product.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds, enabling the synthesis of complex molecules from simple precursors. For a substrate like this compound, the primary site for these reactions is the carbon-chlorine (C-Cl) bond. Although aryl chlorides are known to be less reactive than the corresponding bromides and iodides, significant advances in catalyst design have made their use increasingly common and efficient.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or ester. tcichemicals.com The reaction proceeds via a catalytic cycle involving a palladium(0) species. A key and often rate-limiting step for aryl chlorides is the initial oxidative addition of the C-Cl bond to the Pd(0) catalyst. tcichemicals.com This step is more challenging for aryl chlorides than for other aryl halides due to the stronger C-Cl bond.

To achieve successful Suzuki-Miyaura coupling with this compound, specialized catalytic systems are generally required. These systems often employ palladium precursors in combination with bulky, electron-rich phosphine ligands (such as Buchwald's biarylphosphines, e.g., SPhos) or N-heterocyclic carbenes (NHCs). These ligands stabilize the palladium center and facilitate the difficult oxidative addition step. The reaction is typically carried out in the presence of a base, such as a phosphate or carbonate, which is crucial for the transmetalation step of the catalytic cycle. nih.gov

While specific documented examples for this compound are not prevalent in the literature, the expected reaction conditions can be extrapolated from successful couplings of other challenging aryl chlorides.

| Catalyst/Ligand | Boronic Acid | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd₂(dba)₃ / SPhos | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100-110 |

| Pd(OAc)₂ / NHC-ligand | 4-Methoxyphenylboronic acid | K₂CO₃ | Dioxane | 100 |

| PdCl₂(dppf) | Thiophene-2-boronic acid | Cs₂CO₃ | DMF | 120 |

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, forms a C-C bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkenes. Similar to the Suzuki-Miyaura coupling, the reaction of aryl chlorides in the Heck reaction can be sluggish. nih.gov The mechanism involves the oxidative addition of the C-Cl bond to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. wikipedia.org The use of phosphine-free catalyst systems or specialized ligands is often necessary to promote the reaction with aryl chlorides like this compound.

Sonogashira Coupling

The Sonogashira reaction creates a C-C bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes. wikipedia.org The classic Sonogashira protocol employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.net The coupling of aryl chlorides using this method is particularly challenging. The dual catalytic cycle involves both palladium and copper, and the reaction's success with unreactive electrophiles is highly dependent on the conditions. Modern variations have been developed, including copper-free Sonogashira couplings, which may utilize higher catalyst loadings or highly active palladium-ligand systems to facilitate the reaction with substrates such as this compound. beilstein-journals.org

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120-140 |

| Heck | n-Butyl acrylate | PdCl₂(PPh₃)₂ | Na₂CO₃ | NMP | 130 |

| Sonogashira (Copper-free) | Phenylacetylene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 |

| Sonogashira (Classic) | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | THF | 60-80 |

Derivatization Strategies for Complex Molecular Architectures

This compound serves as a valuable starting scaffold that can be elaborated into more complex molecular architectures through various derivatization strategies. The functional handles present on the molecule—the chloro, nitro, methyl, and ester groups—offer multiple avenues for chemical transformation.

The cross-coupling reactions discussed previously are themselves primary derivatization strategies. By replacing the chloro substituent with various aryl, heteroaryl, vinyl, or alkynyl groups through Suzuki, Heck, or Sonogashira couplings, a diverse library of more complex compounds can be generated. These reactions fundamentally alter the carbon skeleton of the parent molecule.

Beyond C-C bond formation at the chloro position, other functional groups can be targeted to build molecular complexity:

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) under various conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using metals in acidic media (e.g., Fe/HCl or SnCl₂). The resulting aniline derivative, Methyl 4-amino-5-chloro-2-methylbenzoate, is a key intermediate for further functionalization. The amino group can be acylated, alkylated, or converted into a diazonium salt, which can then undergo Sandmeyer or related reactions to introduce a wide range of other substituents (e.g., -OH, -CN, -Br, -I).

Modification of the Ester Group: The methyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 4-chloro-2-methyl-5-nitrobenzoic acid. This carboxylic acid can then be converted into amides via coupling with amines, into other esters via reaction with different alcohols, or reduced to a primary alcohol. These transformations are fundamental in peptide synthesis and the creation of other biologically relevant structures.

Nucleophilic Aromatic Substitution (SNAr): While the chloro group is targeted by palladium catalysis, it can also potentially undergo SNAr reactions. The presence of the strongly electron-withdrawing nitro group para to the chloro substituent activates the ring for nucleophilic attack. Strong nucleophiles, such as alkoxides, thiolates, or amines, could displace the chloride under suitable conditions, typically at elevated temperatures. This provides an alternative, palladium-free method for introducing heteroatom-based functional groups.

By strategically combining these transformations—cross-coupling at the C-Cl bond, reduction of the nitro group, and modification of the ester—this compound can be systematically elaborated into highly functionalized and complex molecular architectures for applications in medicinal chemistry, materials science, and agrochemicals.

Despite a comprehensive search for spectroscopic and crystallographic data, no specific experimental reports on the single crystal X-ray diffraction (SCXRD) or Nuclear Magnetic Resonance (NMR) spectroscopy of this compound could be located in the available scientific literature.

Similarly, NMR spectroscopy is a powerful tool for confirming the connectivity of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the chemical environment of each nucleus can be determined, providing unambiguous structural assignment.

While data for isomeric compounds, such as methyl 4-chloro-3-nitrobenzoate and methyl 5-chloro-2-nitrobenzoate, are available, these are not applicable to this compound. The presence and position of the additional methyl group in the target compound would significantly alter its electronic and steric properties, leading to distinct and unpredictable differences in its molecular geometry, crystal packing, and spectroscopic signatures.

Therefore, without access to specific experimental crystallographic or NMR data for this compound, a scientifically accurate and detailed analysis as requested by the outline cannot be provided. The generation of such an article would require either direct experimental investigation of the compound or the future publication of such data in peer-reviewed scientific journals.

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Chloro 2 Methyl 5 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of Methyl 4-chloro-2-methyl-5-nitrobenzoate is predicted to exhibit distinct signals corresponding to the aromatic protons and the two different methyl groups. The aromatic region would show two singlets, a consequence of the substitution pattern on the benzene (B151609) ring which leaves the two aromatic protons without adjacent proton neighbors for spin-spin coupling.

The proton at position 3 (H-3), situated between the methyl and chloro substituents, is expected to appear as a singlet. Similarly, the proton at position 6 (H-6), positioned between the nitro group and the ester functionality, would also present as a singlet. The electron-withdrawing nature of the nitro and chloro groups, along with the ester group, would deshield these protons, shifting their resonance signals downfield. The H-6 proton, being ortho to the strongly withdrawing nitro group, is anticipated to resonate at a lower field (higher ppm value) than the H-3 proton.

The two methyl groups are in distinct chemical environments and would therefore produce separate singlet signals. The protons of the methyl ester group (-OCH₃) are expected to resonate in the typical range for such functional groups, generally around 3.9 ppm. The protons of the methyl group attached directly to the aromatic ring (at C-2) would appear further upfield, typically in the 2.4-2.6 ppm range.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.5 - 7.7 | Singlet (s) | N/A |

| H-6 | ~8.0 - 8.2 | Singlet (s) | N/A |

| -COOCH₃ | ~3.9 | Singlet (s) | N/A |

| Ar-CH₃ | ~2.5 | Singlet (s) | N/A |

¹³C NMR Chemical Shift Assignments

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected. The carbonyl carbon (C=O) of the ester group will be the most downfield signal, typically appearing in the 164-168 ppm region.

The aromatic carbons will resonate between approximately 120 and 150 ppm. The chemical shifts are influenced by the attached substituents. The carbon bearing the nitro group (C-5) and the carbon bearing the chloro group (C-4) are expected to be significantly downfield. Conversely, the carbon attached to the methyl group (C-2) will be shifted slightly upfield relative to unsubstituted benzene. The quaternary carbons (C-1, C-2, C-4, C-5) can be distinguished from the protonated carbons (C-3, C-6) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

The methyl ester carbon (-OCH₃) will have a characteristic signal around 53 ppm, while the methyl carbon attached to the ring (Ar-CH₃) will appear at a higher field, typically around 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 164 - 168 |

| C-5 (-NO₂) | 147 - 150 |

| C-4 (-Cl) | 135 - 138 |

| C-2 (-CH₃) | 133 - 136 |

| C-1 (-COOCH₃) | 130 - 133 |

| C-6 | 128 - 131 |

| C-3 | 124 - 127 |

| -COOCH₃ | 52 - 54 |

| Ar-CH₃ | 15 - 20 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman).

The IR and Raman spectra of this compound will be dominated by vibrations characteristic of its functional groups.

Nitro Group (NO₂): This group gives rise to two strong and characteristic stretching vibrations in the IR spectrum: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1370 cm⁻¹. esisresearch.org

Ester Group (-COOCH₃): A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is expected in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations will appear in the 1100-1300 cm⁻¹ range.

Aromatic Ring: C=C stretching vibrations within the ring will produce several bands in the 1450-1600 cm⁻¹ region. C-H stretching vibrations for the aromatic protons will be observed just above 3000 cm⁻¹.

Methyl Groups (CH₃): C-H stretching vibrations for the methyl groups will be found in the 2850-3000 cm⁻¹ range.

Chloro Group (C-Cl): The C-Cl stretching vibration is expected to appear as a band in the lower frequency region, typically between 600-800 cm⁻¹.

Table 3: Characteristic IR/Raman Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1335 - 1370 |

| Ester (C=O) | Stretch | 1720 - 1740 |

| Ester (C-O) | Stretch | 1100 - 1300 |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Alkyl (C-H) | Stretch | 2850 - 3000 |

| C-Cl | Stretch | 600 - 800 |

The planarity of the benzene ring can be sterically hindered by the adjacent methyl and ester groups, as well as the nitro group. Crystal structure analysis of similar compounds, such as Methyl 5-chloro-2-nitrobenzoate, shows that the nitro and ester (acetoxy) groups are often twisted out of the plane of the benzene ring. researchgate.netnih.gov This twisting is a mechanism to relieve steric strain. Vibrational spectroscopy can provide clues about this conformation. Changes in the position and intensity of the C=O and NO₂ stretching bands, as well as out-of-plane bending modes, can be correlated with the degree of conjugation with the aromatic ring. A loss of planarity would decrease conjugation, potentially leading to shifts in these absorption frequencies compared to a fully planar analogue.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pathways of a molecule upon ionization. For this compound (C₉H₈ClNO₄), the exact molecular weight is 229.0142 g/mol .

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 229. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak at M+2 (m/z 231) with approximately one-third the intensity of the M⁺ peak would also be observed, which is a characteristic signature for a monochlorinated compound.

Aromatic nitro compounds exhibit characteristic fragmentation patterns. quizlet.com Common fragmentation pathways include:

Loss of the methoxy (B1213986) radical (-•OCH₃): This would result in a fragment ion at m/z 198 (M-31). This is a very common fragmentation for methyl esters.

Loss of the nitro group (-NO₂): Cleavage of the C-N bond would lead to a fragment at m/z 183 (M-46). miamioh.edu

Loss of nitric oxide (-NO): A rearrangement can lead to the loss of NO, resulting in a fragment at m/z 199 (M-30). nih.gov

Decarboxylation: Subsequent fragmentation of the m/z 198 ion could involve the loss of carbon monoxide (CO), leading to a fragment at m/z 170.

The relative abundance of these fragments provides a fingerprint that helps to confirm the structure of the compound.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Identity |

| 229/231 | [M]⁺• (Molecular Ion) |

| 199 | [M - NO]⁺• |

| 198 | [M - •OCH₃]⁺ |

| 183 | [M - NO₂]⁺ |

| 170 | [M - •OCH₃ - CO]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental formula by measuring the mass-to-charge ratio (m/z) with very high precision. This precision allows for the differentiation between molecules that have the same nominal mass but differ in their elemental composition.

For this compound, the molecular formula is C₉H₈ClNO₄. The theoretical exact mass of the molecular ion [M]⁺˙ can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O).

The expected data from an HRMS analysis would provide an experimental m/z value that closely matches this theoretical calculation, typically within a few parts per million (ppm), thereby confirming the elemental composition. The presence of the chlorine atom would also be evident from the isotopic pattern in the mass spectrum, with the [M+2]⁺˙ peak, corresponding to the ³⁷Cl isotope, appearing at approximately one-third the intensity of the molecular ion peak for the ³⁵Cl isotope.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈ClNO₄ |

| Theoretical Monoisotopic Mass ([M]⁺˙ for ³⁵Cl) | 229.0142 u |

| Theoretical Monoisotopic Mass ([M+2]⁺˙ for ³⁷Cl) | 231.0112 u |

| Expected Isotopic Ratio ([M]⁺˙:[M+2]⁺˙) | ~3:1 |

Fragmentation Pathways and Structural Confirmation

Electron Ionization (EI) mass spectrometry is a common technique used to induce fragmentation of organic molecules. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the compound's structure. While specific experimental data for this compound is not available, a plausible fragmentation pathway can be proposed based on the known fragmentation behavior of aromatic nitro compounds, esters, and chlorinated aromatic molecules. nih.govmiamioh.edunih.gov

Upon electron ionization, the molecule will form a molecular ion [M]⁺˙ at m/z 229 (for ³⁵Cl). This molecular ion is expected to be relatively stable due to the aromatic ring, and thus should be observable in the spectrum. libretexts.org The fragmentation is likely to be initiated by cleavages at the functional groups.

Key predicted fragmentation pathways include:

Loss of a methoxy radical (•OCH₃): A common fragmentation for methyl esters is the alpha-cleavage leading to the loss of a methoxy radical, resulting in the formation of a stable acylium ion. miamioh.edulibretexts.org This would produce a fragment at m/z 198.

Loss of the nitro group (NO₂): A characteristic fragmentation of aromatic nitro compounds is the cleavage of the C-N bond, leading to the expulsion of a nitro radical. nih.govresearchgate.net This would result in a fragment at m/z 183.

Loss of nitric oxide (NO): Another common pathway for nitroaromatics involves rearrangement and loss of nitric oxide, which would yield a fragment at m/z 199. nih.gov

Loss of a chlorine atom (•Cl): Cleavage of the C-Cl bond can also occur, leading to a fragment at m/z 194. miamioh.edu

Further Fragmentation: The initial fragment ions can undergo further fragmentation. For example, the acylium ion at m/z 198 could lose carbon monoxide (CO) to form a fragment at m/z 170.

The following table summarizes the proposed major fragment ions and their likely origins.

| Proposed m/z (for ³⁵Cl) | Proposed Lost Neutral Fragment | Proposed Ion Structure |

|---|---|---|

| 229 | - | [M]⁺˙ |

| 199 | NO | [M - NO]⁺˙ |

| 198 | •OCH₃ | [M - •OCH₃]⁺ |

| 183 | •NO₂ | [M - •NO₂]⁺ |

| 170 | •OCH₃, CO | [M - •OCH₃ - CO]⁺ |

The combination of high-resolution mass data confirming the elemental formula and a detailed analysis of the fragmentation pattern would provide a confident structural elucidation of this compound.

Computational Chemistry and Molecular Modeling of Methyl 4 Chloro 2 Methyl 5 Nitrobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it a standard tool for theoretical chemistry.

Frontier Molecular Orbital (HOMO-LUMO) Energy AnalysisThe Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. A DFT study would calculate the energies of these orbitals and the resulting energy gap, providing insight into the compound's electronic properties and reactivity.

| Parameter | Description | Predicted Significance for Methyl 4-chloro-2-methyl-5-nitrobenzoate |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | The specific value would quantify its capacity as an electron donor in reactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The specific value would quantify its capacity as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity. | A calculated value would provide a measure of its kinetic stability and reactivity profile. |

Conformational Analysis and Potential Energy Surfaces

Beyond finding a single equilibrium geometry, a full conformational analysis involves exploring the energy of the molecule as a function of the rotation around its single bonds. For this compound, this would primarily involve rotating the methyl ester group. By systematically changing the relevant dihedral angles and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the energy barriers between different conformations and identifies all local energy minima, providing a complete picture of the molecule's flexibility.

Prediction and Analysis of Computational Molecular Descriptors

Computational methods can calculate a wide range of molecular descriptors that quantify various aspects of a molecule's structure and electronic properties. These descriptors are often used in quantitative structure-activity relationship (QSAR) studies. For this compound, these would include properties derived from DFT calculations.

| Descriptor | Definition | Potential Insight |

| Dipole Moment | A measure of the overall polarity of the molecule. | Predicts how the molecule interacts with polar solvents and electric fields. |

| Ionization Potential | The energy required to remove an electron. | Relates to the molecule's reactivity in oxidation reactions. |

| Electron Affinity | The energy released when an electron is added. | Relates to the molecule's reactivity in reduction reactions. |

| Electronegativity | The tendency of the molecule to attract electrons. | Provides a general measure of chemical reactivity. |

| Chemical Hardness | A measure of resistance to change in electron distribution. | Correlates with the size of the HOMO-LUMO gap; harder molecules are less reactive. |

Quantum Chemical Calculations of Intermolecular Interactions

Quantum chemical calculations can also be used to study how molecules of this compound interact with each other in a condensed phase (like a crystal). These calculations can identify and quantify non-covalent interactions such as hydrogen bonds (e.g., C-H···O interactions), halogen bonds involving the chlorine atom, and π-π stacking between the benzene (B151609) rings. Understanding these interactions is fundamental to predicting the crystal structure and physical properties of the compound.

Hirshfeld Surface Analysis for Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a graphical representation of how molecules interact with their neighbors. The analysis generates a three-dimensional surface colored to highlight different properties, such as the normalized contact distance (dnorm), which reveals regions of close intermolecular contact.

Although specific data for this compound is not available, studies on similar nitrobenzoate derivatives, such as methyl 4-[(E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-nitrobenzoate and various chloronitrobenzoic acids, reveal common interaction patterns. iucr.orgnih.gov Based on the functional groups present in the target molecule (a chloro group, a nitro group, a methyl group, and a methyl ester), a variety of intermolecular contacts would be expected.

Key potential intermolecular contacts for this compound would likely include:

O···H and H···O interactions: These are typically among the most significant interactions, arising from contacts between the oxygen atoms of the nitro and ester groups and hydrogen atoms on neighboring molecules. ntu.edu.sg

H···H contacts: These interactions, while weak, often cover a large portion of the molecular surface due to the abundance of hydrogen atoms.

C···H and H···C contacts: These represent interactions involving the aromatic and methyl hydrogens with the carbon framework of adjacent molecules.

Cl···H and H···Cl contacts: The chlorine atom can participate in halogen bonding and other weak interactions with hydrogen atoms.

O···C and C···O contacts: These interactions can occur between the oxygen atoms and the carbon atoms of the benzene ring or methyl groups.

π–π stacking: The aromatic ring can engage in stacking interactions with neighboring rings, contributing to the stability of the crystal structure. iucr.org

The relative contributions of these interactions can be quantified from the 2D fingerprint plots. The following table provides a hypothetical breakdown of the percentage contribution of various intermolecular contacts to the total Hirshfeld surface area for this compound, based on findings for analogous compounds.

| Intermolecular Contact | Hypothetical Contribution (%) |

|---|---|

| O···H/H···O | 35 - 45% |

| H···H | 25 - 35% |

| C···H/H···C | 10 - 20% |

| Cl···H/H···Cl | 5 - 10% |

| C···C (π–π stacking) | 3 - 8% |

| Other (e.g., O···C, N···O) | < 5% |

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules and their interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations could be employed to understand its conformational flexibility, rotational dynamics, and how it interacts with different solvents. This information is particularly valuable for predicting its behavior in solution, which is relevant to its synthesis, purification, and potential applications.

A typical MD simulation study would involve the following steps:

System Setup: A model system is constructed, consisting of one or more molecules of this compound placed in a simulation box filled with a chosen solvent (e.g., water, ethanol, or a non-polar solvent).

Force Field Selection: A suitable force field is chosen to describe the potential energy of the system as a function of the atomic coordinates. The force field includes parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic).

Equilibration: The system is gradually brought to the desired temperature and pressure to achieve a stable, equilibrated state.

Production Run: Once equilibrated, the simulation is run for an extended period to collect data on the trajectories of all atoms.

Analysis: The collected trajectories are analyzed to calculate various properties, such as radial distribution functions (to understand solvation structure), diffusion coefficients, and conformational changes.

While specific MD simulation data for this compound is not documented, such simulations would provide valuable information on its solvation shell, identifying which parts of the molecule interact most strongly with the solvent. For instance, the polar nitro and ester groups would be expected to form hydrogen bonds or strong dipole-dipole interactions with polar solvents, while the non-polar methyl group and aromatic ring would prefer to interact with non-polar solvent molecules.

The following table outlines typical parameters that would be used in a molecular dynamics simulation of this compound in a solvent like water.

| Simulation Parameter | Typical Value/Method |

|---|---|

| Force Field | GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) |

| Solvent Model | TIP3P or SPC/E for water |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Time Step | 1-2 fs |

| Simulation Duration | 50 - 200 ns |

| Non-bonded Cutoff | 1.0 - 1.2 nm |

| Long-range Electrostatics | Particle Mesh Ewald (PME) |

By employing these computational techniques, a comprehensive understanding of the molecular-level properties and behaviors of this compound can be achieved, providing valuable insights that complement experimental studies.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

The structural framework of Methyl 4-chloro-2-methyl-5-nitrobenzoate is embedded in numerous biologically active compounds, making it a valuable starting material in medicinal chemistry and drug discovery.

Precursor to Vasopressin V2-Receptor Antagonists (e.g., Tolvaptan analogs)

While direct synthesis pathways for Tolvaptan using this compound are not prominently documented, closely related isomers are fundamental to its production. For instance, the synthesis of Tolvaptan, a selective vasopressin V2-receptor antagonist used to treat hyponatremia, relies on intermediates like 2-Methyl-4-nitrobenzoic acid and Methyl 5-chloro-2-nitrobenzoate. quickcompany.innewdrugapprovals.orgresearchgate.netmanusaktteva.com

The synthesis typically involves coupling 2-methyl-4-nitrobenzoyl chloride (derived from 2-methyl-4-nitrobenzoic acid) with a benzazepine core structure, such as 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine. quickcompany.inpatsnap.comgoogle.com This reaction forms a key intermediate, 7-chloro-1-(2-methyl-4-nitrobenzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine. manusaktteva.comgoogle.comgoogle.com The nitro group in this intermediate is then reduced to an amine, which is subsequently acylated to build the final Tolvaptan molecule. quickcompany.innewdrugapprovals.org The structural similarities highlight the importance of the substituted nitrobenzoate framework in accessing this class of pharmaceuticals.

Building Block for Novel Drug Candidates

Substituted nitroaromatic compounds are foundational in the synthesis of various pharmaceuticals. nih.gov The reactivity of this compound makes it an ideal scaffold for generating novel drug candidates. The nitro group can be readily reduced to an amine, which can then be functionalized in numerous ways. The chloro group can be replaced through nucleophilic aromatic substitution, allowing for the introduction of diverse molecular fragments. ontosight.ai This versatility enables chemists to create libraries of compounds for screening and identifying new therapeutic agents. For example, related nitrobenzoate derivatives are used as intermediates in the synthesis of antifungal agents like Albaconazole. pharmaffiliates.com

Utility in Agrochemical Synthesis

The demand for effective and selective pesticides and fungicides has driven the development of novel synthetic routes, where chlorinated nitroaromatic compounds are often employed.

Precursors for Pesticides and Fungicides

Nitroaromatic compounds, including halogenated derivatives, are established starting materials for a wide variety of pesticides. nih.gov The class of chlorinated nitroaromatic compounds is valuable as intermediates for agricultural chemicals. google.com These compounds are used in the production of herbicides, insecticides, and fungicides. nih.govresearchgate.netnih.gov The specific arrangement of substituents in this compound provides a template that can be chemically modified to produce active agrochemical ingredients. For instance, 2-chloro-4-nitrophenol, a related compound, is used in synthesizing the fungicide nitrofungin and the pesticide dicapthon. researchgate.net

Intermediate in the Production of Advanced Materials and Dyes

The electron-withdrawing nature of the nitro group and the reactivity of the chloro substituent make this compound a candidate for the synthesis of dyes and specialized polymers.

Chlorinated nitroaromatic compounds serve as precursors in the manufacture of a variety of products, including azo dyes and pigments. google.com The synthesis of dyes often involves the reduction of a nitro group to an amino group, which is then diazotized and coupled to form a chromophore. The presence of the chlorine atom can be used to either tune the final color of the dye or to act as a reactive site for binding the dye to fabrics. wikipedia.org While benzene (B151609) itself is a precursor for dyes, lubricants, and detergents, the functional groups on this compound offer more direct routes to specific, functionalized molecules. wikipedia.org

Development of Libraries of Functionalized Benzoate (B1203000) Derivatives

The true power of this compound in organic synthesis lies in its capacity to serve as a starting point for a multitude of different molecules. The distinct reactivity of each functional group allows for selective chemical transformations.

Key functionalization reactions include:

Reduction of the nitro group: Converting the -NO2 group to an amine (-NH2) opens up a vast range of subsequent reactions, such as amide bond formation, sulfonamide synthesis, and the creation of heterocyclic rings.

Nucleophilic aromatic substitution of the chlorine atom: The chlorine can be displaced by various nucleophiles (e.g., amines, alcohols, thiols), allowing for the attachment of different side chains. ontosight.ai

Modification of the ester group: The methyl ester can be hydrolyzed to a carboxylic acid or converted into an amide, providing another point for molecular diversification.

This multi-faceted reactivity makes the compound an excellent platform for developing libraries of diverse benzoate derivatives for high-throughput screening in drug and materials discovery. researchgate.net The ability to introduce functional groups regioselectively is a key advantage in modern synthesis. researchgate.net

Summary of Synthetic Applications

| Application Area | Intermediate Role | Key Reactions | Resulting Products |

| Pharmaceuticals | Precursor to drug scaffolds | Amide coupling, Nitro reduction, Acylation | Vasopressin V2-Receptor Antagonists (analogs) |

| Building block for new drugs | Nucleophilic substitution, Functional group interconversion | Diverse heterocyclic compounds | |

| Agrochemicals | Precursor for active ingredients | Chemical modification of chloro and nitro groups | Pesticides, Fungicides, Herbicides |

| Materials & Dyes | Precursor to chromophores | Nitro reduction, Diazotization, Coupling reactions | Azo dyes, Pigments |

| Chemical Libraries | Versatile scaffold | Nitro reduction, Nucleophilic substitution, Ester modification | Libraries of functionalized benzoates |

Potential Biological and Pharmaceutical Relevance of Derived Structures

Design and Synthesis of Bioactive Analogs and Derivatives

The chemical architecture of Methyl 4-chloro-2-methyl-5-nitrobenzoate, featuring chloro, methyl, and nitro groups on a benzoate (B1203000) frame, makes it a valuable precursor for creating a diverse range of derivatives. A common strategy involves the synthesis of benzamide (B126) derivatives, where the methyl ester group is converted into an amide linkage.

For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized and studied. nih.gov In these syntheses, a related acid chloride is reacted with various substituted anilines. One of the most potent compounds identified in these studies incorporated the 2-methyl-5-nitrophenyl group, a structure directly related to the title compound. nih.gov This highlights a key synthetic pathway where the amine derived from this compound could be used to create a library of bioactive candidates.

Another approach in designing bioactive analogs involves creating metal-based complexes. For example, copper(II) complexes have been synthesized using 4-chloro-3-nitrobenzoic acid as a ligand. nih.govnih.gov This suggests a potential pathway for designing novel metallodrugs by utilizing the carboxylate function of the title compound to chelate metal ions, thereby introducing new geometric and electronic properties that could lead to unique biological activities.

In Vitro and In Silico Studies of Interactions with Biomolecules (e.g., DNA, HSA)

Understanding how a compound interacts with biological macromolecules is crucial for drug development. Studies on derivatives provide insight into potential interactions.

Enzyme Interactions (In Silico): Molecular docking simulations have been instrumental in evaluating the interactions of benzamide derivatives with therapeutic targets like α-glucosidase and α-amylase, enzymes relevant to diabetes management. nih.govtandfonline.com For the highly active compound, 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide, docking studies revealed strong binding within the active sites of these enzymes. nih.gov The stability of this ligand-protein complex was further supported by molecular dynamic simulations, which analyze the motion of atoms in the system over time. nih.govtandfonline.com

DNA and HSA Interactions: While direct studies on this compound derivatives are limited, research on structurally similar copper(II) complexes of 4-chloro-3-nitrobenzoic acid offers valuable parallels. nih.govnih.govresearchgate.net These complexes were found to bind to calf thymus DNA (CT-DNA), likely through an intercalation mechanism, where the molecule inserts itself between the base pairs of the DNA double helix. nih.govnih.gov Furthermore, these complexes demonstrated the ability to interact with Human Serum Albumin (HSA), the most abundant protein in blood plasma, primarily through a static quenching mechanism, indicating the formation of a stable complex. nih.govnih.govresearchgate.net These findings suggest that metal-based derivatives of the title compound could also be designed to target and interact with DNA and HSA.

Pharmacophore Modeling and Structure-Activity Relationship (SAR) Studies for Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing the chemical structure of a lead compound to enhance its biological activity. For the series of synthesized 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, extensive SAR studies were conducted based on their in vitro enzyme inhibition. nih.gov

The results indicated that the nature and position of substituents on the N-phenyl ring significantly influenced the inhibitory potential against α-glucosidase and α-amylase. The compound featuring a 2-methyl-5-nitro substituent on the phenyl ring (Compound 5o ) was identified as the most potent inhibitor in the series. nih.gov This superior activity is attributed to the electronic properties of the substituents; the presence of an electron-donating group (the methyl group) in combination with an electron-withdrawing group (the nitro group) appears to create a favorable electronic distribution for binding to the enzyme's active site. nih.gov

The SAR data from these studies provide a clear roadmap for future design efforts, emphasizing the importance of the 2-methyl-5-nitro substitution pattern for this class of enzyme inhibitors.

| Compound | Substituent (R) on N-phenyl ring | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |

|---|---|---|---|

| 5a | 4-methylphenyl | 35.10 ± 1.12 | 45.24 ± 0.94 |

| 5m | 2-methyl-3-nitrophenyl | 25.18 ± 0.94 | 30.15 ± 0.75 |

| 5p | 2-methyl-4-nitrophenyl | 20.12 ± 0.85 | 25.19 ± 0.64 |

| 5o | 2-methyl-5-nitrophenyl | 10.75 ± 0.52 | 0.90 ± 0.31 |

| Acarbose (Standard) | - | 39.48 ± 0.80 | 5.34 ± 0.12 |

Data sourced from research on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov

Exploration of Novel Mechanisms of Action for Functionalized Compounds

Functionalizing the this compound scaffold can lead to compounds that operate through various mechanisms of action.

Enzyme Inhibition: As discussed, derivatives have shown significant potential as inhibitors of α-glucosidase and α-amylase. nih.gov This mechanism is central to the management of type 2 diabetes, as it slows the digestion of carbohydrates, thereby reducing the post-meal spike in blood glucose.

Anticancer Mechanisms: Drawing parallels from related copper complexes, a potential mechanism of action for novel metallo-derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov Studies on copper(II) complexes of 4-chloro-3-nitrobenzoic acid demonstrated that they could arrest the cell cycle in the G0/G1 phase and induce apoptosis by regulating the expression of the Bcl-2 protein family, which plays a critical role in controlling cell death. nih.govnih.gov This suggests that functionalized compounds derived from this compound could be explored for anticancer activity via similar pathways.

Antimicrobial Mechanisms: Research into other complex nitroaromatic structures has revealed novel antimicrobial mechanisms. For example, certain derivatives have been synthesized to act as inhibitors of bacterial RNA polymerase by interfering with its interaction with sigma factors, a crucial step in the initiation of transcription. nih.gov This provides another avenue for exploration, where derivatives could be designed to target essential bacterial processes, potentially leading to new classes of antibiotics.

Environmental and Safety Considerations in Research

Laboratory Hazard Assessment and Risk Mitigation Strategies

A comprehensive hazard assessment is the foundation of safe laboratory practice. For Methyl 4-chloro-2-methyl-5-nitrobenzoate, this involves evaluating risks associated with its handling, storage, and the reactions in which it is used, particularly nitration processes. youtube.comacs.org

Hazard Identification: As a member of the chlorinated nitroaromatic family, the primary anticipated hazards include:

Skin and Eye Irritation: Many related compounds are known to cause skin and serious eye irritation. aksci.comnih.gov